The primary reaction of interest for 11-Cyanoundecyltrichlorosilane is its reaction with surface hydroxyl groups. The chlorine atoms bonded to the silicon atom readily react with hydroxyl groups, releasing hydrochloric acid (HCl) and forming a covalent siloxane bond (Si-O-surface) between the 11-Cyanoundecyltrichlorosilane molecule and the material surface. [, , ]
Pore Sealing in Low-k Dielectrics: Porous low-k dielectrics, used in integrated circuits, require pore sealing to prevent the penetration of processing materials which can degrade performance. 11-Cyanoundecyltrichlorosilane effectively forms a hydrophobic barrier within the pores, preventing this penetration while maintaining the desired low dielectric constant of the material. [, , ]
Surface Modification for Atomic Layer Deposition: 11-Cyanoundecyltrichlorosilane serves as a priming layer for subsequent atomic layer deposition (ALD) processes. This allows for controlled and uniform deposition of materials like hafnium oxide (HfO2) on top of the SAM, further enhancing the pore sealing and dielectric properties. [, ]
Tuning Hydrophilicity: The degree of surface hydrophilicity in low-k dielectrics can be controlled by varying the plasma pretreatment conditions and the concentration of 11-Cyanoundecyltrichlorosilane, impacting the density and penetration depth of the resulting SAM. [, ]
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